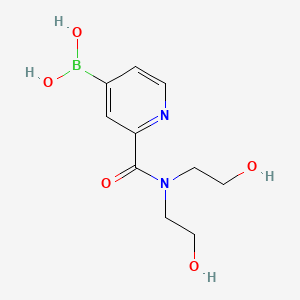
N'-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a synthetic organic compound characterized by the presence of fluorine atoms and trifluoroethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps:
Formation of the Hydrazide Core: The initial step involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Hydrazide Formation: The benzoic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Acylation: The final step involves the acylation of the hydrazide with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide moiety can be oxidized to form corresponding azides or reduced to form amines.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Typically carried out in the presence of an acid catalyst like acetic acid or under basic conditions using sodium acetate.
Major Products
Substitution: Products with modified fluorine or trifluoroethoxy groups.
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Condensation: Formation of hydrazones or related compounds.
科学的研究の応用
Chemistry
In chemistry, N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- N’-(4-chlorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- N’-(4-bromobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- N’-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Uniqueness
Compared to similar compounds, N’-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct in its applications and effectiveness.
特性
IUPAC Name |
N'-(4-fluorobenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F7N2O4/c19-11-3-1-10(2-4-11)15(28)26-27-16(29)13-7-12(30-8-17(20,21)22)5-6-14(13)31-9-18(23,24)25/h1-7H,8-9H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSBEFUFVVETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F7N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)
![3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2829770.png)
![2-(benzyloxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide](/img/structure/B2829772.png)


![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2829776.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2829778.png)

![2-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2829781.png)



